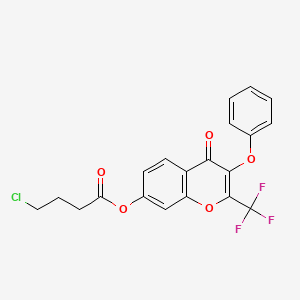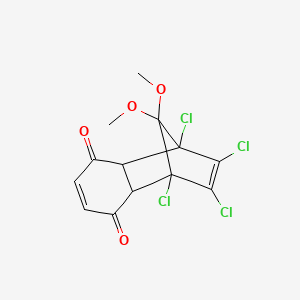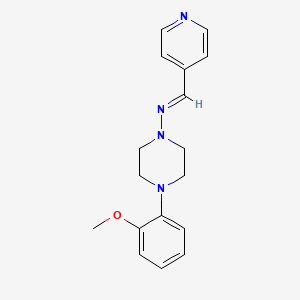
N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide is a complex organic compound with a molecular formula of C10H15Cl3N2OS2. This compound is notable for its unique structure, which includes a thiazole ring and multiple chlorine atoms, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethanol with thioamide under controlled conditions to form the thiazole ring. This intermediate is then reacted with pentanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, temperature control, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Amines, alcohols, and appropriate solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, alkoxy derivatives.
科学的研究の応用
N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide involves its interaction with specific molecular targets. The compound is known to disrupt cellular processes by binding to enzymes and proteins, leading to inhibition of their activity. This can result in antimicrobial effects by preventing the growth and replication of microorganisms .
類似化合物との比較
Similar Compounds
- 2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethylformamide
- N-(2,2,2-Trichloro-1-hydroxyethyl)pentanamide
- N-(2,2,2-Trichloro-1-(1-piperidinyl)ethyl)pentanamide
Uniqueness
N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide is unique due to its specific combination of a thiazole ring and multiple chlorine atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
303061-85-0 |
|---|---|
分子式 |
C10H15Cl3N2OS2 |
分子量 |
349.7 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]pentanamide |
InChI |
InChI=1S/C10H15Cl3N2OS2/c1-2-3-4-7(16)15-8(10(11,12)13)18-9-14-5-6-17-9/h8H,2-6H2,1H3,(H,15,16) |
InChIキー |
OCDBWPXTFUTCAM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NC(C(Cl)(Cl)Cl)SC1=NCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972573.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972582.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972600.png)


![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972614.png)

![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972621.png)
![5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11972628.png)

![4-({(E)-[4-(Methylsulfanyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972642.png)
![4-[2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11972647.png)
